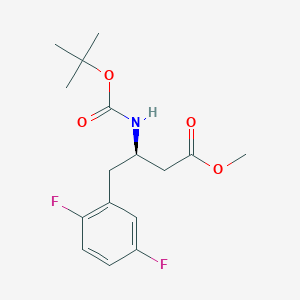
(R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid.
Introduction of the difluorophenyl group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted difluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of difluorophenyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is explored for its potential therapeutic applications. The difluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique reactivity makes it a valuable building block for the synthesis of advanced materials.
作用機序
The mechanism of action of ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.
類似化合物との比較
Similar Compounds
- ®-methyl 3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
- ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoate
- ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoate
Uniqueness
Compared to similar compounds, ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is unique due to the presence of the 2,5-difluorophenyl group. This specific substitution pattern can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties.
特性
IUPAC Name |
methyl (3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-12(9-14(20)22-4)8-10-7-11(17)5-6-13(10)18/h5-7,12H,8-9H2,1-4H3,(H,19,21)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHKPQUSIMXCEU-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
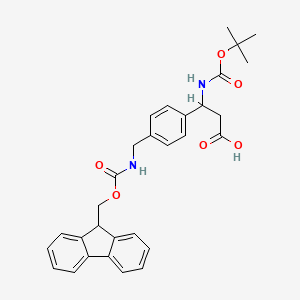
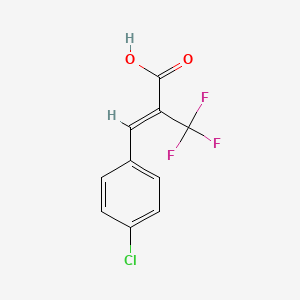
![1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8107445.png)
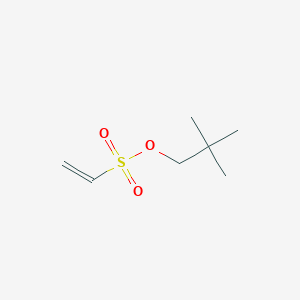
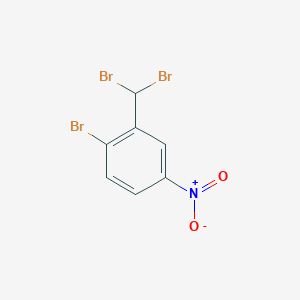
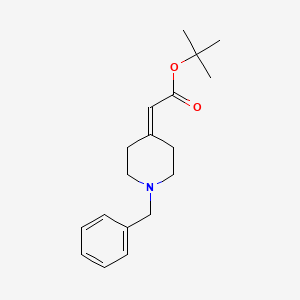
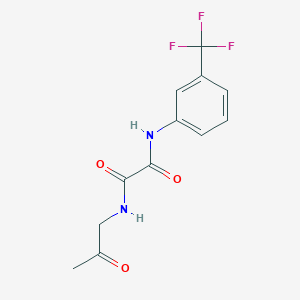
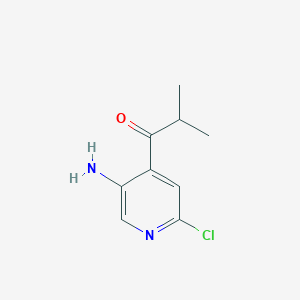
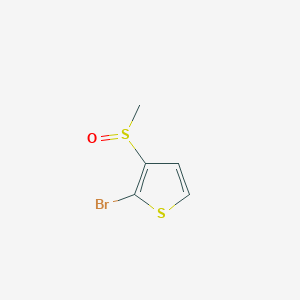
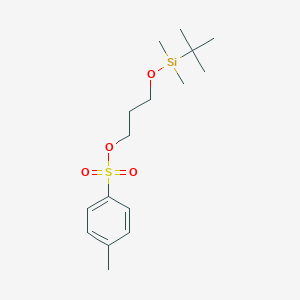
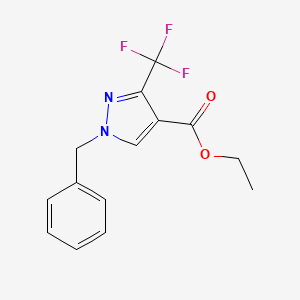
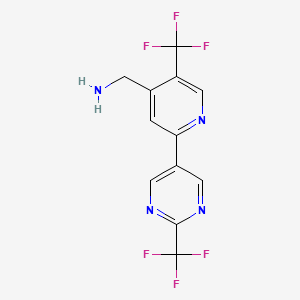
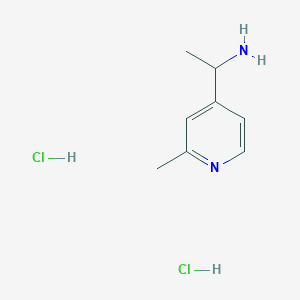
![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride](/img/structure/B8107527.png)
